(E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide
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Overview
Description
(E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrimidine ring, a pyrrolidine moiety, and an ethoxy group, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the ethoxy group and the pyrrolidine moiety. The final step involves the formation of the (E)-but-2-enedioic acid moiety through a series of condensation and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study biochemical pathways and molecular interactions. Its ability to interact with specific biological targets makes it valuable for investigating cellular processes and mechanisms.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions. Its unique structure and properties can be optimized to enhance its efficacy and reduce side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide can be compared with other pyrimidine derivatives, such as:
- 4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide
- (E)-but-2-enedioic acid;4-ethoxy-2-methylpyrimidine-5-carboxamide
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and stereochemistry. The presence of the (E)-but-2-enedioic acid moiety, along with the ethoxy and pyrrolidine groups, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
84413-97-8 |
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Molecular Formula |
C50H68N8O24 |
Molecular Weight |
1165.1 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide |
InChI |
InChI=1S/2C15H24N4O2.5C4H4O4/c2*1-4-19-8-6-7-12(19)9-17-14(20)13-10-16-11(3)18-15(13)21-5-2;5*5-3(6)1-2-4(7)8/h2*10,12H,4-9H2,1-3H3,(H,17,20);5*1-2H,(H,5,6)(H,7,8)/b;;5*2-1+/t2*12-;;;;;/m11...../s1 |
InChI Key |
YXSKDUYRPQJTPA-LBPBQVGISA-N |
Isomeric SMILES |
CCN1[C@H](CCC1)CNC(=O)C2=CN=C(N=C2OCC)C.CCN1[C@H](CCC1)CNC(=O)C2=CN=C(N=C2OCC)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CN=C(N=C2OCC)C.CCN1CCCC1CNC(=O)C2=CN=C(N=C2OCC)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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